(R)-2-(3-(1-Aminoethyl)-2-fluorophenyl)-2,2-difluoroethanol

Description

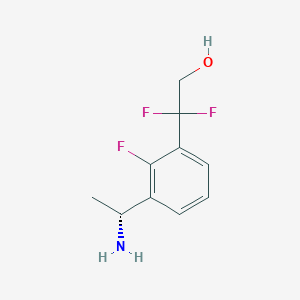

(R)-2-(3-(1-Aminoethyl)-2-fluorophenyl)-2,2-difluoroethanol is a fluorinated ethanolamine derivative featuring a chiral (R)-configured ethanol backbone with two fluorine atoms at the 2-position. Its phenyl ring is substituted with a 2-fluoro group and a 3-(1-aminoethyl) moiety.

Properties

IUPAC Name |

2-[3-[(1R)-1-aminoethyl]-2-fluorophenyl]-2,2-difluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO/c1-6(14)7-3-2-4-8(9(7)11)10(12,13)5-15/h2-4,6,15H,5,14H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYZNPHMICFEFL-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)C(CO)(F)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C(=CC=C1)C(CO)(F)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-(1-Aminoethyl)-2-fluorophenyl)-2,2-difluoroethanol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired enantiomer is obtained. One common method involves the use of engineered transaminase polypeptides, which have been shown to convert substrates like 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess . This method can be adapted for the synthesis of the ®-enantiomer by selecting appropriate catalysts and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale biocatalytic processes using transaminase enzymes. These processes are optimized for high yield and stereocontrol, ensuring the production of the desired enantiomer with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

®-2-(3-(1-Aminoethyl)-2-fluorophenyl)-2,2-difluoroethanol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it to different alcohols or amines.

Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

(R)-2-(3-(1-Aminoethyl)-2-fluorophenyl)-2,2-difluoroethanol has been studied for its potential as a pharmaceutical agent. Its structural features suggest that it may interact with biological targets involved in various diseases.

- Anticancer Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit anticancer properties. For instance, compounds containing difluoroethanol groups have shown promise in inhibiting tumor cell proliferation in vitro. The National Cancer Institute (NCI) protocols can be applied to evaluate its effectiveness against a range of cancer cell lines .

Neuropharmacology

Research indicates that fluorinated compounds can influence neurotransmitter systems, potentially leading to novel treatments for neurological disorders. The aminoethyl group in this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for studying neuropharmacological effects.

Enzyme Inhibition Studies

The compound may serve as an enzyme inhibitor, particularly against kinases involved in cancer progression. The presence of the amino group suggests potential interactions with active sites of enzymes, which could lead to the development of targeted therapies .

Case Studies

Several studies have explored the biological activity of similar compounds:

- Study on Antitumor Activity : A related compound demonstrated significant antitumor activity with IC50 values indicating effective inhibition of cancer cell growth . This suggests that this compound could exhibit similar properties.

- Neurotransmitter Interaction : Research on fluorinated analogs has shown altered binding affinities to neurotransmitter receptors, indicating potential applications in treating depression and anxiety disorders .

Mechanism of Action

The mechanism of action of ®-2-(3-(1-Aminoethyl)-2-fluorophenyl)-2,2-difluoroethanol involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, it may form an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), leading to the formation of a planar quinonoid intermediate . This intermediate can then undergo further transformations to produce the desired product.

Comparison with Similar Compounds

Data Table: Structural and Physicochemical Comparison

Research Implications and Gaps

- Electronic Effects: The aminoethyl group in the query compound may enhance hydrogen-bonding interactions in biological targets compared to trifluoromethyl or halogenated analogs .

- Solubility Challenges: Difluoroethanol derivatives generally exhibit moderate hydrophilicity, but salt forms (e.g., hydrochlorides) could improve formulation .

- Safety Profile: Corrosivity (H314) is common among fluorinated ethanolamines, necessitating careful handling .

Biological Activity

(R)-2-(3-(1-Aminoethyl)-2-fluorophenyl)-2,2-difluoroethanol is a fluorinated amino alcohol with potential applications in pharmaceuticals and agrochemicals. Its unique structure, featuring a difluoroethanol moiety and an aminoethyl side chain, suggests diverse biological activities. This article reviews the compound's biological activity, synthesizing data from various studies and sources.

- Molecular Formula : C10H12F3NO

- Molar Mass : 219.20 g/mol

- CAS Number : 2359690-81-4

- Density : 1.267 g/cm³ (predicted)

- pKa : 13.01 (predicted)

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, including its potential as a therapeutic agent and its effects on various biological systems.

1. Pharmacological Potential

Research indicates that this compound may exhibit significant pharmacological properties:

- Antitumor Activity : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis. The presence of fluorine atoms is often associated with increased metabolic stability and enhanced interaction with biological targets.

- Neuroprotective Effects : Some studies have indicated that amino alcohols can protect neuronal cells from oxidative stress, potentially making this compound useful in neurodegenerative disease models.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific receptors or enzymes involved in metabolic pathways:

- Receptor Binding : Fluorinated compounds often exhibit altered binding affinities due to changes in lipophilicity and electronic properties, which may enhance their efficacy as receptor modulators.

- Enzyme Inhibition : The structural features of this compound suggest potential inhibition of enzymes involved in key metabolic processes, although specific targets remain to be identified.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives:

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of fluorinated amino alcohols for their anticancer properties. The results indicated that compounds with similar structural motifs exhibited IC50 values in the low micromolar range against various cancer cell lines .

Study 2: Neuroprotection

Research featured in Neuroscience Letters demonstrated that amino alcohols could mitigate neuronal cell death induced by excitotoxicity. The study highlighted the protective role these compounds play in maintaining mitochondrial function and reducing oxidative stress .

Study 3: Enzyme Interaction

A computational study assessed the binding interactions of fluorinated amino alcohols with metabolic enzymes. The findings suggested that these compounds could effectively inhibit enzyme activity, leading to altered metabolic pathways relevant to cancer progression .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.